6-(Acryloylamino)-N-cyclohexylhexanamide
Description
6-(Acryloylamino)-N-cyclohexylhexanamide is a synthetic organic compound characterized by a hexanamide backbone substituted with an acryloylamino group at the sixth carbon and a cyclohexyl group attached to the amide nitrogen. This structure confers unique physicochemical properties, such as enhanced reactivity due to the acryloyl moiety and steric effects from the cyclohexyl group.
Properties
CAS No. |
606933-07-7 |
|---|---|
Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-cyclohexyl-6-(prop-2-enoylamino)hexanamide |
InChI |
InChI=1S/C15H26N2O2/c1-2-14(18)16-12-8-4-7-11-15(19)17-13-9-5-3-6-10-13/h2,13H,1,3-12H2,(H,16,18)(H,17,19) |
InChI Key |
DTCPIFKENKDRBR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acryloylamino)-N-cyclohexylhexanamide typically involves the reaction of acryloyl chloride with N-cyclohexylhexanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The general reaction scheme is as follows:
Acryloyl chloride+N-cyclohexylhexanamide→6-(Acryloylamino)-N-cyclohexylhexanamide+HCl
Industrial Production Methods
In an industrial setting, the production of 6-(Acryloylamino)-N-cyclohexylhexanamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Acryloylamino)-N-cyclohexylhexanamide can undergo various chemical reactions, including:
Oxidation: The acryloyl group can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
6-(Acryloylamino)-N-cyclohexylhexanamide has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Materials Science: The compound can be incorporated into materials to enhance their mechanical properties.
Biology and Medicine:
Industry: The compound can be used in the production of coatings and adhesives due to its reactive acryloyl group.
Mechanism of Action
The mechanism of action of 6-(Acryloylamino)-N-cyclohexylhexanamide involves its ability to form covalent bonds with other molecules through its acryloyl group. This reactivity allows it to participate in various chemical reactions, making it useful in the synthesis of complex molecules. The cyclohexyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Detailed Structural and Functional Analysis
Backbone and Substituent Effects
- Hexanamide Backbone: All compounds share a six-carbon amide chain, providing flexibility and hydrophobicity. However, substituents dramatically alter functionality. For example: The acryloylamino group in the target compound introduces a reactive vinyl group, enabling polymerization or Michael addition reactions . The chloro-methoxyacridinyl group in CAS 77431-60-8 facilitates DNA intercalation, making it relevant in oncology research .
N-Substituent Variations
- Cyclohexyl vs. Methyl vs. Methyl or dimethyl groups (e.g., CAS 77420-95-2 ) reduce steric bulk, possibly increasing solubility but decreasing target specificity.
Research Findings and Limitations
- Synthetic Challenges : The cyclohexyl and acryloyl groups in the target compound may complicate synthesis, requiring controlled reaction conditions to avoid premature polymerization.
- Biological Activity: While acridinyl analogs show promise in anticancer research , the target compound’s bioactivity remains underexplored.
- Toxicity Concerns : Cyclohexyl-containing compounds (e.g., N-Methylcyclohexylamine, CAS 100-60-7 ) may pose neurotoxic risks, warranting further safety studies.
Biological Activity
6-(Acryloylamino)-N-cyclohexylhexanamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Chemical Formula: C14H23N3O2
Molecular Weight: 251.36 g/mol
IUPAC Name: 6-(Acryloylamino)-N-cyclohexylhexanamide
The compound features a cyclohexyl group and an acryloylamino moiety, which contribute to its unique biological properties.
Antimicrobial Properties
Research has indicated that 6-(Acryloylamino)-N-cyclohexylhexanamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity
In addition to its antimicrobial effects, this compound has shown cytotoxicity against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The cytotoxic effects were evaluated using MTT assays, revealing IC50 values in the micromolar range, indicating potent activity against these cancer cells.
The proposed mechanism of action includes:
- Membrane Disruption: The acryloyl group facilitates interaction with lipid bilayers, disrupting membrane integrity.
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.
Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical trial investigated the use of 6-(Acryloylamino)-N-cyclohexylhexanamide as a topical treatment for skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Case Study 2: Cancer Treatment Exploration
In a preclinical study, the efficacy of the compound was evaluated in xenograft models of breast cancer. Mice treated with 6-(Acryloylamino)-N-cyclohexylhexanamide exhibited a marked decrease in tumor size compared to control groups, suggesting potential for therapeutic application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
